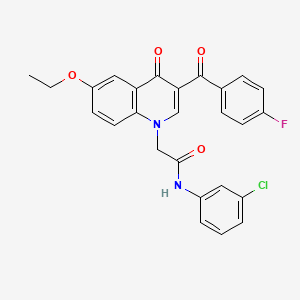
N-(3-chlorophenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(3-chlorophenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" is a compound of interest in the field of medicinal chemistry due to its structural complexity and potential biological activities. The compound belongs to a class of organic compounds known as acetamides, which often exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of related quinoline and acetamide derivatives involves multi-step chemical processes, typically starting from basic aromatic or heteroaromatic compounds. These processes may include amide bond formation, acetylation, and cyclization reactions. For instance, a series of N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized, showcasing the versatility of acetamide derivatives in drug design (Mehta et al., 2019).
科学的研究の応用
Structural and Properties Analysis
- Studies on similar compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, revealed unique structural aspects and properties. These compounds can form gels or crystalline solids when treated with various acids and display fluorescence emission at different wavelengths, indicating potential applications in fluorescence-based techniques and materials science (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Anticancer Potentials
- Research on derivatives of N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide has shown significant antimicrobial and anticancer activities. These findings suggest the potential therapeutic use of such compounds in treating various infections and cancers (Mehta et al., 2019).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Another study focused on the photochemical, thermochemical, and non-linear optical (NLO) properties of similar compounds. These findings imply their potential application in dye-sensitized solar cells (DSSCs) and as ligands in drug discovery (Mary et al., 2020).
Antiviral Efficacy
- A novel derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, exhibited significant antiviral effects against Japanese encephalitis virus, suggesting the potential application of similar compounds in antiviral therapy (Ghosh et al., 2008).
Antitumor Activity
- Research on 3-benzyl-4(3H)quinazolinone derivatives has demonstrated broad-spectrum antitumor activity. This suggests the potential application of N-(3-chlorophenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide in cancer treatment (Al-Suwaidan et al., 2016).
Antibacterial Agents
- Novel derivatives of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide, similar in structure, have shown effective antibacterial activity against various microorganisms, indicating potential use in treating bacterial infections (Bhoi et al., 2015).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O4/c1-2-34-20-10-11-23-21(13-20)26(33)22(25(32)16-6-8-18(28)9-7-16)14-30(23)15-24(31)29-19-5-3-4-17(27)12-19/h3-14H,2,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJZCYQYUCYRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



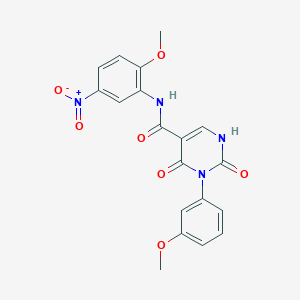
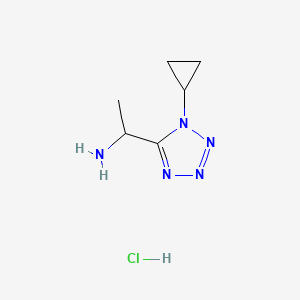
![Tert-butyl (3aR,6aS)-2-(6-chloropyridazine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2482771.png)
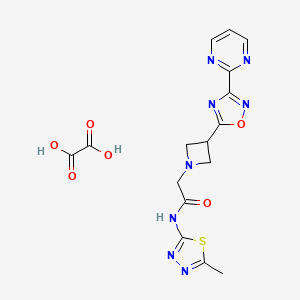
![2-(4-Fluorophenyl)sulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2482774.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2482776.png)

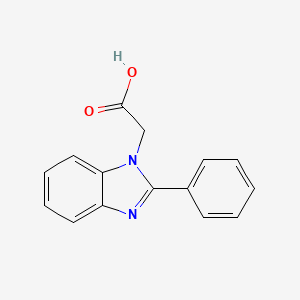

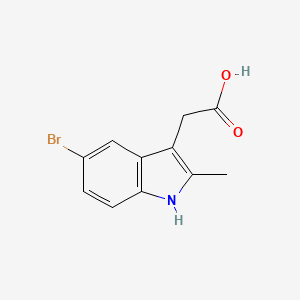
![8-(2-((2-fluorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482788.png)
![Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2482789.png)